Mecoprop

Vue d'ensemble

Description

Mecoprop, also known as methylchlorophenoxypropionic acid, is a widely used herbicide primarily employed to control broadleaf weeds. It is commonly found in household weed killers and “weed-and-feed” type lawn fertilizers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mecoprop can be synthesized through the O-alkylation of 4-chloro-2-methylphenol with 2-chloropropionic acid under basic conditions. The reaction typically employs potassium carbonate as a base and toluene as a solvent. The reaction is carried out at elevated temperatures, around 100°C, to achieve high conversion rates and selectivity for the desired ester .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure consistent product quality. The final product is often formulated as the acid, potassium salt, diethanolamine salt, dimethylamine salt, or isooctyl ester, depending on the intended application .

Analyse Des Réactions Chimiques

Types of Reactions: Mecoprop undergoes various chemical reactions, including:

Esterification: this compound can be esterified to form methyl esters using solid-liquid phase transfer catalysis with potassium carbonate as a base.

Common Reagents and Conditions:

Oxidation: Titanium dioxide (TiO₂) as a photocatalyst, UV or visible light.

Esterification: Potassium carbonate (K₂CO₃) as a base, toluene as a solvent, elevated temperatures (around 100°C).

Major Products:

Oxidation: Degradation products such as carbon dioxide, water, and various organic acids.

Esterification: Methyl 2-(4-chloro-2-methylphenoxy)propionate (this compound methyl ester).

Applications De Recherche Scientifique

Mecoprop, also known as MCPP, is an herbicide widely used since the 1980s to control dicotyledonous weeds in various settings . It is particularly effective against broadleaf weeds and is commonly used in agriculture, horticulture, and urban environments .

Ecotoxicity

- Aquatic Organisms this compound poses a risk to aquatic organisms, with studies showing that even low concentrations can have adverse effects on dicotyledonous macrophytes . Research indicates that traditional risk assessments may underestimate the impact on these species, highlighting the need for more comprehensive testing .

- Terrestrial Wildlife There are identified risks to wild mammals associated with this compound use . Data gaps remain regarding the long-term toxicity to birds and the risks posed by plant metabolites to both birds and mammals .

- Soil Microorganisms this compound can also affect soil microorganisms, necessitating further investigation to understand the full extent of its impact on soil health .

Mitigation Strategies

- Personal Protective Equipment (PPE) The use of PPE, such as gloves and masks, is essential during the handling and application of this compound to minimize exposure .

- Responsible Disposal Proper disposal of unwanted herbicides and containers through registered hazardous waste pits or authorized waste disposal companies is crucial to prevent environmental contamination .

Regulatory Considerations

- European Union The European Food Safety Authority (EFSA) has conducted extensive peer reviews of this compound, focusing on its risk assessment and endocrine-disrupting properties . These reviews have led to specific data requirements and, in some cases, proposals for classification regarding developmental toxicity .

- United States The US Environmental Protection Agency (EPA) has also assessed this compound, including its potential carcinogenic effects . These evaluations consider various factors, such as the incidence of tumors in animal studies and potential links to non-Hodgkin's lymphoma .

Areas for Further Research

- Long-Term Toxicity Additional research is needed to fully understand the long-term effects of this compound on various organisms, including birds, mammals, and aquatic species .

- Endocrine Disruption Further investigation is required to assess the endocrine-disrupting potential of this compound, particularly concerning estrogen, androgen, and steroidogenesis (EAS) modalities .

- Metabolite Effects More data are necessary to evaluate the risks associated with plant metabolites of this compound, ensuring a comprehensive risk assessment .

Mécanisme D'action

Mecoprop exerts its herbicidal effects by mimicking the plant hormone indole-3-acetic acid (IAA), which is an auxin. This mimicry leads to uncontrolled growth and eventual death of the target broadleaf weeds. The ®-(+)-enantiomer of this compound is responsible for this activity, as it binds to auxin receptors in the plant cells, disrupting normal cell division and growth processes .

Comparaison Avec Des Composés Similaires

Mecoprop is similar to other phenoxy herbicides such as:

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- Dicamba

- MCPA (2-methyl-4-chlorophenoxyacetic acid)

Uniqueness: this compound is unique in its selective herbicidal activity, primarily due to the presence of the ®-(+)-enantiomer, which is more effective than its (S)-(-)-enantiomer. This enantiomeric specificity makes this compound a valuable tool in weed control, as it can target specific plant species without affecting others .

Activité Biologique

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy) propanoic acid (MCPP), is a chlorophenoxy herbicide widely used for controlling broadleaf weeds in various agricultural and residential settings. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, focusing on its effects on human health, ecological impacts, and relevant research findings.

This compound acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal growth patterns in target weeds. It is primarily formulated as a racemic mixture containing two stereoisomers, which may exhibit different biological activities. The herbicide's structure allows it to interfere with cellular processes in plants, leading to uncontrolled growth and eventual death.

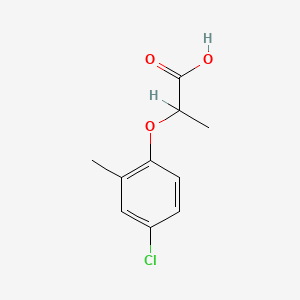

Chemical Structure

- Molecular Formula : C10H11ClO3

- CAS Number : 93-65-2

Human Health Impacts

Research has indicated several potential health risks associated with exposure to this compound:

- Cancer Risk : A regional study in Canada linked exposure to this compound with an increased risk of non-Hodgkin's lymphoma, showing an odds ratio over 25% higher than other phenoxy herbicides .

- Immune System Effects : Studies suggest that concentrations as low as 1 ppm can inhibit blood clotting, indicating potential disturbances in immune function .

- Reproductive Effects : Laboratory investigations revealed that exposure to this compound-containing herbicides reduced fertility in pregnant mice, with litter sizes decreasing significantly even at low doses (0.004 mg/kg/day) .

Ecotoxicological Effects

This compound's impact extends beyond human health, affecting various ecological components:

Effects on Aquatic Organisms

A study on the marine bivalve Crassostrea gigas found that this compound exhibited embryotoxicity, with an EC50 value of 42.55 mg/L. The herbicide was linked to shell formation abnormalities in larvae .

Effects on Soil Microorganisms

Research indicates that this compound can alter soil microbial communities, potentially disrupting nutrient cycling and plant health. It has been shown to reduce beneficial mycorrhizal fungi populations essential for plant growth .

Plant Disease Promotion

Field experiments have demonstrated that this compound can increase the incidence of plant diseases. For instance, treatment of winter wheat resulted in a 66% increase in take-all disease incidence .

Table 1: Summary of Biological Activity Studies on this compound

Detailed Research Findings

- Toxicokinetics : A study determined the biological half-life of this compound in serum and urine after acute poisoning cases, showing rapid initial clearance with a half-life of approximately 3.9 hours .

- Metabolite Analysis : Research identified hydroxy-Mecoprop as a significant metabolite, suggesting that metabolic pathways may influence the overall toxicity profile of the compound .

- Plant Interaction Studies : Experiments conducted by Iowa State University revealed that soil treated with this compound led to increased spore production by leaf spot fungi on Kentucky bluegrass, indicating a potential for promoting plant pathogens .

Propriétés

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3, Array | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt) | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024194 | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER. | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07 | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cm³ | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08 | |

| Record name | Mecoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystals, Solid | |

CAS No. |

93-65-2, 7085-19-0 | |

| Record name | MECOPROP | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18167 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MECOPROP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-(4-chloro-2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74N8TKR9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

93-95 °C, MP: 93-94 °C, 94 °C | |

| Record name | Mecoprop | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MECOPROP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0055 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop) is a phenoxy herbicide that acts as a synthetic auxin. [, ] While the precise mechanism of action is not fully elucidated, it's believed to disrupt plant growth by mimicking the effects of the natural plant hormone auxin. This disruption affects various physiological processes, ultimately leading to plant death. [, , ]

A: this compound disrupts plant growth by interfering with cell elongation and division. [, ] It causes abnormal growth patterns, including twisting and swelling of stems and leaves. [] Additionally, this compound affects photosynthetic processes and nutrient transport within the plant. []

A: The molecular formula of this compound is C10H11ClO3, and its molecular weight is 214.65 g/mol. []

A: While the provided abstracts don't delve into detailed spectroscopic data, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC/MS), and high-performance liquid chromatography (HPLC) to characterize and quantify this compound. [, , ]

A: Soils with high organic matter content tend to reduce the effectiveness of this compound. This is attributed to the increased adsorption of the herbicide to the organic matter, making it less available for plant uptake. [, ]

A: Yes, the timing of this compound application, especially with other herbicides, can significantly impact its efficacy. For instance, when this compound is applied within two weeks before or tank-mixed with broadleaf herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), this compound, and dicamba, its ability to control certain weeds, like smooth crabgrass (Digitaria ischaemum), is significantly reduced. []

ANone: The provided research papers primarily focus on this compound as a herbicide and its environmental fate. There isn't sufficient information to discuss its catalytic properties and applications.

ANone: While not explicitly detailed in the abstracts, computational chemistry and modeling, including Quantitative Structure-Activity Relationship (QSAR) models, are likely used in this compound research. These techniques can predict herbicide behavior in the environment, analyze degradation pathways, and optimize formulations.

A: The structure of this compound, with its phenoxy ring and propionic acid side chain, enables it to mimic the plant hormone auxin. [, ] Modifications to this structure, such as altering the side chain length or the substituents on the aromatic ring, can significantly influence its activity, potency, and selectivity towards different plant species. [, ]

A: Researchers are exploring formulation strategies like microencapsulation to control the release of herbicides like this compound. [] Additionally, using adjuvants in formulations can improve its uptake and efficacy. [] One study revealed that including (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in the formulation significantly enhanced the photostability of this compound. []

A: The provided research highlights the importance of SHE regulations concerning this compound. Its presence in groundwater and surface water is a growing concern, necessitating stringent monitoring and risk assessment. [, , ] The European Food Safety Authority (EFSA) is actively reviewing the risk assessment of this compound-P, emphasizing the need for compliance and risk minimization strategies. []

ANone: The provided research focuses primarily on the environmental fate and effects of this compound rather than its pharmacokinetics and pharmacodynamics in humans or animals.

A: The research primarily focuses on the herbicidal efficacy of this compound in controlling various plant species, assessed through field trials and controlled environment studies. [, , , , , ]

A: Yes, studies have identified biotypes of certain weeds, like chickweed (Stellaria media), that exhibit resistance to this compound. [, ] The resistance mechanisms are not fully understood but may involve reduced uptake, enhanced detoxification at the target site, or a combination of both. [, , ]

A: While the provided research primarily focuses on environmental impact, one study details a fatal overdose case involving a mixture of 2,4-D, this compound, and dicamba, highlighting the potential toxicity of this herbicide class. []

ANone: The provided research primarily focuses on the application of this compound as an herbicide, and thus, information regarding drug delivery and targeting in a pharmaceutical context is not applicable.

ANone: The research primarily focuses on this compound's application as a herbicide and its environmental fate and behavior. There is insufficient information to answer questions related to these aspects.

A: Researchers are exploring alternative weed control strategies, including integrated pest management (IPM) approaches that combine chemical and non-chemical methods. [] Additionally, exploring the efficacy of other herbicides with different mechanisms of action can help manage weed resistance and reduce reliance on a single herbicide. []

A: The research emphasizes the importance of responsible this compound use and disposal to minimize its environmental impact. Proper waste management practices are crucial to prevent contamination of water resources. [, , ]

A: Research on this compound and related herbicides relies on a robust infrastructure that includes analytical chemistry laboratories equipped with techniques like GC/MS and HPLC. [] Additionally, researchers utilize environmental modeling tools like CREAMS and Landsim to simulate and predict the transport and fate of this compound in the environment. [, ]

A: The use of this compound and other phenoxy herbicides became widespread in the mid-20th century for weed control in agriculture. [] Research on its efficacy, environmental fate, and potential risks has been ongoing since then, leading to evolving regulations and a better understanding of its impact.

A: Research on this compound spans multiple disciplines, including agronomy, environmental science, chemistry, and toxicology. [, ] This interdisciplinary approach facilitates a comprehensive understanding of its effects, fate, and potential risks, ultimately contributing to more sustainable agricultural practices and environmental protection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.